![molecular formula C7H10ClNO2S B2704281 Ethyl 4-aminothiophene-2-carboxylate CAS No. 67998-24-7](/img/structure/B2704281.png)
Ethyl 4-aminothiophene-2-carboxylate
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Overview
Description
It belongs to the class of 2-aminothiazoles , which have gained prominence in medicinal chemistry due to their diverse therapeutic roles. These roles include antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Synthesis Analysis
The synthesis of Ethyl 4-aminothiophene-2-carboxylate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it typically proceeds through a series of chemical transformations. Researchers have explored various synthetic pathways, including green methodologies, multicomponent reactions, and catalyzed approaches .
Molecular Structure Analysis
The molecular structure of Ethyl 4-aminothiophene-2-carboxylate consists of a thiophene ring with an amino group (NH₂) and an ethyl ester (COOCH₂CH₃) substituent. The presence of the amino group makes it a potential pharmacophore for biological activity .
Scientific Research Applications
Gewald Synthesis
- One-Pot Gewald Reaction : A study by Tormyshev et al. (2006) discusses the synthesis of 2-aminothiophene-3-carboxylates, including derivatives of ethyl 4-aminothiophene-2-carboxylate. This process, known as the Gewald reaction, involves using aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur, demonstrating the compound's importance in organic synthesis (Tormyshev et al., 2006).
Antimicrobial Activity
- Novel 2-Aminothiophene Derivatives : Prasad et al. (2017) synthesized new derivatives of ethyl 2-amino-4-phenylthiophene-3-carboxylate and evaluated their antimicrobial properties. This indicates the potential of ethyl 4-aminothiophene-2-carboxylate in developing drugs with antimicrobial efficacy (Prasad et al., 2017).
Dyeing Application
- Use in Dyeing Polyester Fibres : Iyun et al. (2015) explored the use of ethyl-2-aminothiophene derivatives in the synthesis of disperse dyes for dyeing polyester fibers. This study highlights the application of these compounds in the textile industry (Iyun et al., 2015).
Synthesis Methodology
- Synthesis of Ethyl 3-Aminothiophene-2-Carboxylate : Fang (2011) developed a practical method for synthesizing ethyl 3-aminothiophene-2-carboxylate, demonstrating the compound's relevance in chemical synthesis and production (Fang, 2011).
Fluorescence Property
- Fluorescence Studies : Guo Pusheng (2009) investigated the fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, showing the compound's potential in fluorescence-based applications (Guo Pusheng, 2009).
properties
IUPAC Name |
ethyl 4-aminothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOPRNBFYSIVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminothiophene-2-carboxylate |
Synthesis routes and methods
Procedure details
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